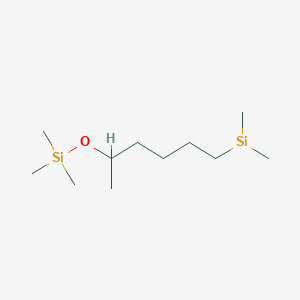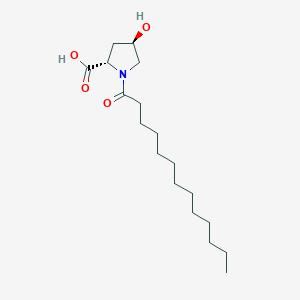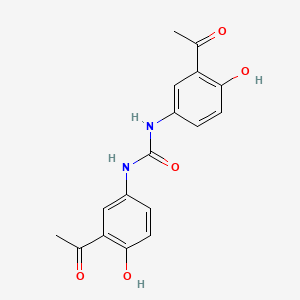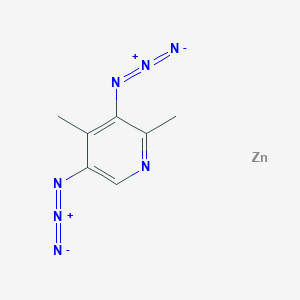![molecular formula C17H9F2N B15160762 4-[(4-Ethenyl-2,6-difluorophenyl)ethynyl]benzonitrile CAS No. 797047-48-4](/img/structure/B15160762.png)
4-[(4-Ethenyl-2,6-difluorophenyl)ethynyl]benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(4-Ethenyl-2,6-difluorophenyl)ethynyl]benzonitrile is a chemical compound with the molecular formula C17H7F4N It is characterized by the presence of a benzonitrile group attached to a difluorophenyl ring via an ethynyl linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Ethenyl-2,6-difluorophenyl)ethynyl]benzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2,6-difluorostyrene and 4-ethynylbenzonitrile.
Coupling Reaction: A palladium-catalyzed Sonogashira coupling reaction is employed to couple the 4-bromo-2,6-difluorostyrene with 4-ethynylbenzonitrile. This reaction is typically carried out in the presence of a base such as triethylamine and a palladium catalyst like Pd(PPh3)2Cl2.
Reaction Conditions: The reaction is conducted under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (around 80-100°C) for several hours to ensure complete conversion.
Industrial Production Methods
While the laboratory-scale synthesis of this compound is well-documented, industrial production methods may involve optimization of reaction conditions, such as the use of continuous flow reactors, to enhance yield and scalability. Additionally, purification techniques like recrystallization or column chromatography are employed to obtain the pure compound.
化学反应分析
Types of Reactions
4-[(4-Ethenyl-2,6-difluorophenyl)ethynyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzonitrile group, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Sodium methoxide in methanol at elevated temperatures.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted benzonitrile derivatives.
科学研究应用
4-[(4-Ethenyl-2,6-difluorophenyl)ethynyl]benzonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of advanced materials, such as liquid crystals and organic semiconductors.
作用机制
The mechanism of action of 4-[(4-Ethenyl-2,6-difluorophenyl)ethynyl]benzonitrile involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The ethynyl and difluorophenyl groups play a crucial role in its binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 4-[(4-Ethenyl-2,6-difluorophenyl)ethynyl]-2,6-difluorobenzonitrile
- 4-[(4-Ethenyl-2,6-difluorophenyl)ethynyl]-2-fluorobenzonitrile
Uniqueness
4-[(4-Ethenyl-2,6-difluorophenyl)ethynyl]benzonitrile is unique due to the presence of both ethenyl and ethynyl linkages, which impart distinct electronic and steric properties. These features differentiate it from other similar compounds and contribute to its specific reactivity and applications.
属性
CAS 编号 |
797047-48-4 |
|---|---|
分子式 |
C17H9F2N |
分子量 |
265.26 g/mol |
IUPAC 名称 |
4-[2-(4-ethenyl-2,6-difluorophenyl)ethynyl]benzonitrile |
InChI |
InChI=1S/C17H9F2N/c1-2-12-9-16(18)15(17(19)10-12)8-7-13-3-5-14(11-20)6-4-13/h2-6,9-10H,1H2 |
InChI 键 |
PQHDGFKBJICTMI-UHFFFAOYSA-N |
规范 SMILES |
C=CC1=CC(=C(C(=C1)F)C#CC2=CC=C(C=C2)C#N)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{[(4,5-Dimethoxy-2-nitrophenyl)methoxy]carbonyl}-D-phenylalanine](/img/structure/B15160686.png)

![7,7-Bis(2-methoxyphenyl)-1-phenylbicyclo[2.2.1]heptane](/img/structure/B15160700.png)
![10-(m-Tolyl)benzo[h]quinoline](/img/structure/B15160706.png)

![1H,7H-Cyclopenta[5,6][1,4]dioxino[2,3-d]imidazole](/img/structure/B15160711.png)

![2-methyl-6-[(Z)-prop-1-enyl]pyridine](/img/structure/B15160721.png)
![Methanone, phenyl(3-phenylnaphtho[1,2-b]furan-2-yl)-](/img/structure/B15160730.png)

![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-1-(phenylmethyl)-](/img/structure/B15160757.png)

![Bicyclo[2.2.1]hept-2-ene, 2-(1-methylethenyl)-](/img/structure/B15160769.png)

